6-Fluoro-2-(oxiran-2-yl)chroman

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Nebivolol

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “6-Fluoro-2-(oxiran-2-yl)chroman” is used as a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol Nebivolol is a highly cardioselective vasodilatory β-receptor blocker used in the treatment of hypertension.

Methods of Application or Experimental Procedures: The synthesis starts from enantiomerically pure 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol. The mixture is separated by column chromatography, but only one stereoisomer crystallizes. A similar procedure is repeated for (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid and, in this case, the S,R isomer is produced as a crystalline solid.

Results or Outcomes: All four stereoisomers of the title epoxide were obtained and their absolute configuration was assigned.

Synthesis of ®-6-Fluoro-2-[®-2-oxiranyl]chromane

Summary of the Application: “(2R,2’R)-6-Fluoro-2-(2’-oxiranyl)chromane” is an intermediate used in the synthesis of Nebivolol.

Results or Outcomes: The successful synthesis of “(2R,2’R)-6-Fluoro-2-(2’-oxiranyl)chromane” provides a key intermediate for the production of Nebivolol.

Production of Optically Pure 6-fluoro-chroman-2-carboxylic acids (FCCAs)

Summary of the Application: Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry.

Methods of Application or Experimental Procedures: The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process.

Results or Outcomes: The successful production of optically pure FCCAs provides important chiral building blocks for the pharmaceutical industry.

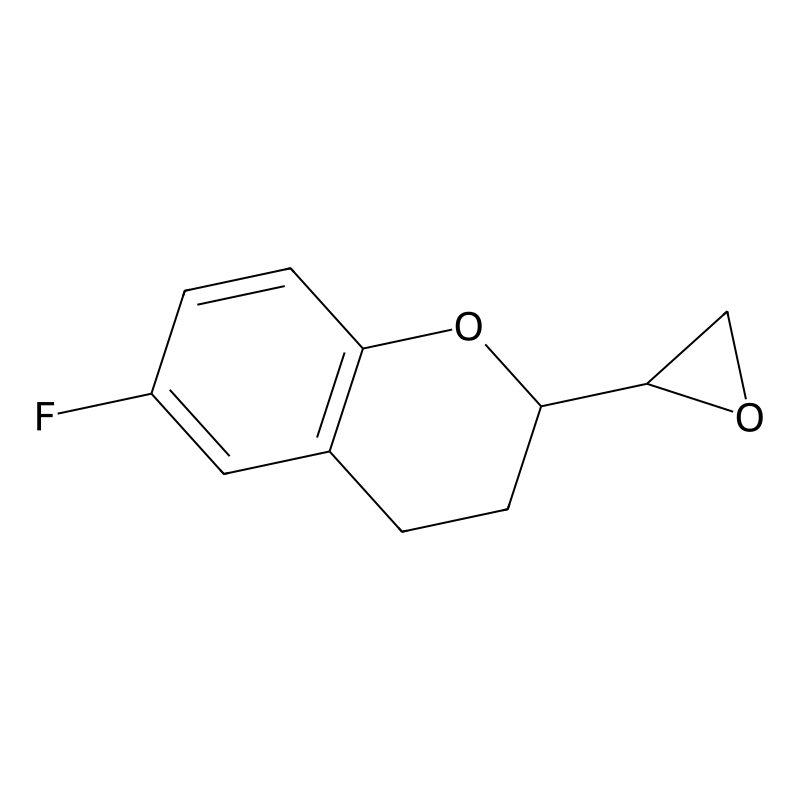

6-Fluoro-2-(oxiran-2-yl)chroman is a chemical compound characterized by the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol. This compound is a derivative of chroman, featuring a fluorine atom at the 6th position and an oxirane (epoxide) ring at the 2nd position. Its unique structure contributes to its significance in various fields, particularly in organic synthesis and medicinal chemistry .

As 6-Fluoro-2-(oxiran-2-yl)chroman is an intermediate and not the final drug molecule (nebivolol), it does not have its own mechanism of action within the human body. Nebivolol, the product derived from this compound, acts by selectively blocking β₁-adrenergic receptors in the heart, leading to vasodilation and a reduction in blood pressure [].

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: The epoxide ring can be reduced to form diols.

- Substitution: Nucleophilic substitution can occur at the fluorine or oxirane positions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.

- Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly used in substitution reactions .

Major Products- Oxidation: Formation of 6-fluoro-2-chromanone.

- Reduction: Formation of 6-fluoro-2-(2-hydroxyethyl)chroman.

- Substitution: Generation of 6-substituted chroman derivatives.

- Oxidation: Formation of 6-fluoro-2-chromanone.

- Reduction: Formation of 6-fluoro-2-(2-hydroxyethyl)chroman.

- Substitution: Generation of 6-substituted chroman derivatives.

6-Fluoro-2-(oxiran-2-yl)chroman exhibits notable biological activity, particularly as a precursor in the synthesis of dl-nebivolol, a cardioselective vasodilatory β-receptor blocker used in treating hypertension. Its structural properties may also influence enzyme interactions and metabolic pathways, making it a valuable compound in pharmacological research .

Synthetic Routes

The synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman typically involves several key steps:

- Starting Material: The process begins with enantiopure 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.

- Formation of Carboxylic Acid: This intermediate is converted into enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.

- Epoxide Formation: The carboxylic acid is then transformed into the epoxide, yielding the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves using enantiopure starting materials and precise reaction conditions to ensure high yield and purity.

6-Fluoro-2-(oxiran-2-yl)chroman has diverse applications, including:

- Organic Synthesis: It serves as a building block for synthesizing complex molecules.

- Pharmaceutical Development: Its unique structure makes it valuable in developing new drugs, particularly cardiovascular agents.

- Material Science: The compound's properties may be leveraged in creating novel materials for various industrial applications .

Research indicates that 6-Fluoro-2-(oxiran-2-yl)chroman interacts with various biological systems, particularly in studies focused on enzyme mechanisms and metabolic pathways. Its role as a precursor in synthesizing therapeutic agents further highlights its importance in pharmacology and medicinal chemistry .

Similar Compounds

Several compounds share structural similarities with 6-Fluoro-2-(oxiran-2-yl)chroman:

| Compound Name | Description |

|---|---|

| 6-Fluoro-2-(2-oxiranyl)chromane | Similar chroman derivative with an oxirane ring. |

| 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-benzopyran | A benzopyran variant featuring similar functional groups. |

| 6-Fluoro-2-(oxiran-2-yl)chromane | Another variant with slight structural differences. |

Uniqueness

The uniqueness of 6-Fluoro-2-(oxiran-2-yl)chroman lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom and an oxirane ring enhances its versatility as an intermediate in organic synthesis and pharmaceutical development .

XLogP3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

129050-23-3

197706-51-7

129050-29-9